

# Application Notes and Protocols for P300 Bromodomain-IN-1 Cell-Based Assay

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## Compound of Interest

Compound Name: P300 bromodomain-IN-1

Cat. No.: B12396475

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## Introduction

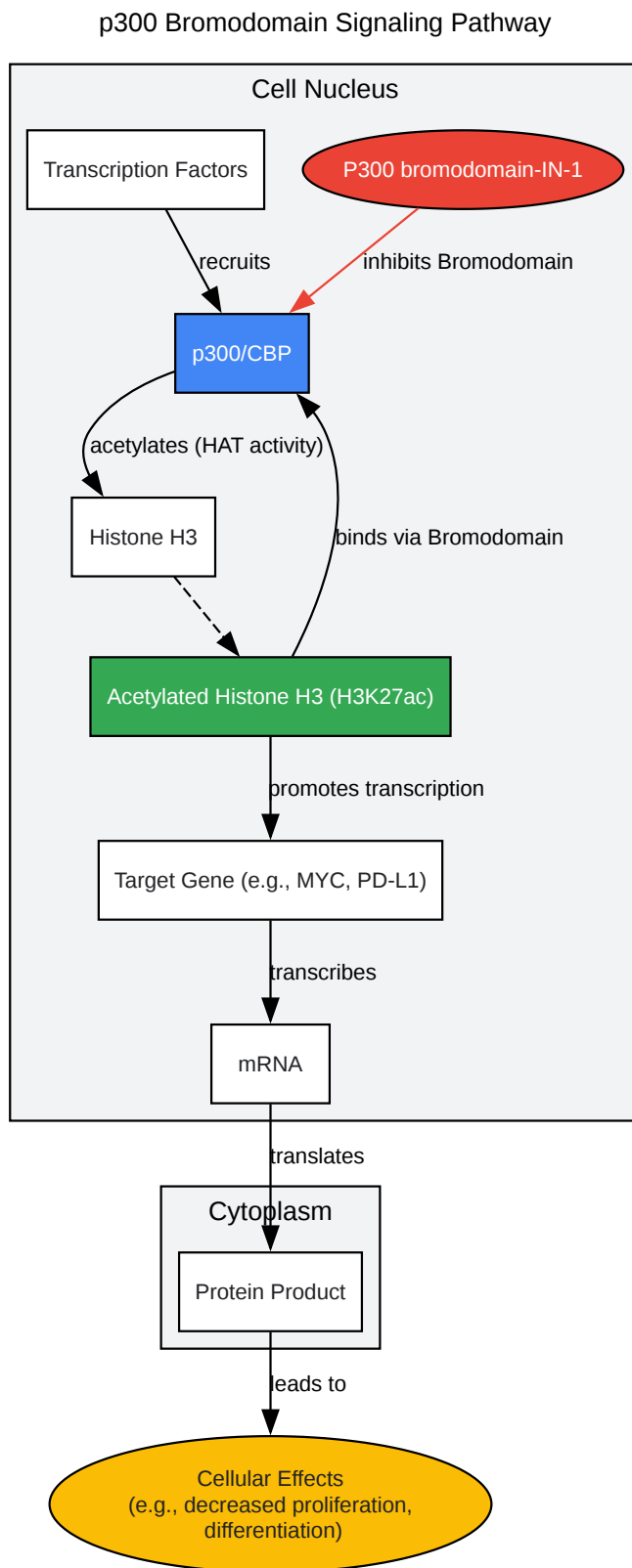
The p300/CBP (CREB-binding protein) family of transcriptional coactivators plays a crucial role in regulating gene expression through their histone acetyltransferase (HAT) and bromodomain activities. The bromodomain of p300 recognizes and binds to acetylated lysine residues on histones and other proteins, a key step in chromatin remodeling and the activation of transcription. Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making its bromodomain an attractive therapeutic target.<sup>[1][2]</sup>

**P300 bromodomain-IN-1** is a potent and selective small molecule inhibitor designed to target the acetyl-lysine binding pocket of the p300 bromodomain. By competitively inhibiting this interaction, **P300 bromodomain-IN-1** can modulate the expression of oncogenes and other disease-related genes, leading to anti-proliferative and anti-tumor effects. These application notes provide detailed protocols for cell-based assays to characterize the activity of **P300 bromodomain-IN-1** and similar inhibitors.

## Signaling Pathway of p300 Bromodomain Inhibition

The p300/CBP proteins are recruited to gene promoters and enhancers by transcription factors. Their intrinsic HAT activity leads to the acetylation of histone tails (e.g., at H3K27), which in turn creates a more open chromatin structure accessible for transcription. The p300 bromodomain recognizes these acetylated lysines, stabilizing the transcriptional complex and promoting gene expression. Inhibition of the p300 bromodomain disrupts this positive feedback loop, leading to

reduced histone acetylation at specific gene loci and subsequent downregulation of target gene expression.



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Caption: p300 Bromodomain Signaling and Inhibition.

## Quantitative Data Summary

The following table summarizes representative data for a selective p300/CBP bromodomain inhibitor, illustrating its potency and selectivity.

Parameter	Value	Cell Line/Assay	Reference
Biochemical IC50 (p300)	19 nM	In-cell BRET assay	[3]
Biochemical IC50 (CBP)	Data not available	-	-
Cellular IC50 (H3K27ac)	~50-100 nM	Western Blot	
Cellular IC50 (Proliferation)	0.5 - 5 $\mu$ M	CellTiter-Glo / AquaBluer	[4]
Selectivity vs. BRD4	>100-fold	Biochemical Assay	[3]

## Experimental Protocols

### Cell Viability Assay

This protocol determines the effect of **P300 bromodomain-IN-1** on cancer cell proliferation.

Materials:

- Cancer cell line (e.g., DU145 prostate cancer cells)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- **P300 bromodomain-IN-1**
- 96-well clear-bottom black plates

- Cell viability reagent (e.g., AquaBluer or CellTiter-Glo)
- Plate reader (fluorescence or luminescence)

#### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[\[3\]](#)
- Prepare serial dilutions of **P300 bromodomain-IN-1** in complete growth medium.
- Remove the existing medium from the cells and add 100  $\mu$ L of the diluted compound solutions (including a vehicle control, e.g., 0.1% DMSO).
- Incubate the plate for 72 hours at 37°C in a CO2 incubator.[\[3\]](#)[\[4\]](#)
- Add the cell viability reagent according to the manufacturer's instructions (e.g., for AquaBluer, add 10  $\mu$ L of reagent to each well).[\[3\]](#)
- Incubate for 1-4 hours.[\[3\]](#)
- Measure fluorescence (for AquaBluer) or luminescence (for CellTiter-Glo) using a plate reader.
- Calculate IC50 values by plotting the percentage of cell viability against the log concentration of the inhibitor.

## Western Blot for H3K27 Acetylation

This protocol assesses the direct target engagement of **P300 bromodomain-IN-1** by measuring the levels of histone H3 lysine 27 acetylation (H3K27ac), a key epigenetic mark regulated by p300/CBP.[\[1\]](#)

#### Materials:

- Cancer cell line (e.g., HEK293T or MCF7)
- 6-well plates

- **P300 bromodomain-IN-1**

- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and blotting equipment
- Primary antibodies: anti-H3K27ac, anti-total Histone H3
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat cells with increasing concentrations of **P300 bromodomain-IN-1** for 24-72 hours.
- Wash cells with ice-cold PBS and lyse them in RIPA buffer.
- Determine protein concentration using a BCA assay.
- Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies against H3K27ac and total H3 (as a loading control) overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize bands using a chemiluminescent substrate and an imaging system.

- Quantify band intensities to determine the dose-dependent reduction in H3K27ac levels relative to total H3.

## Target Engagement Assay (NanoBRET)

This protocol measures the direct binding of **P300 bromodomain-IN-1** to the p300 bromodomain within living cells.[\[5\]](#)

### Materials:

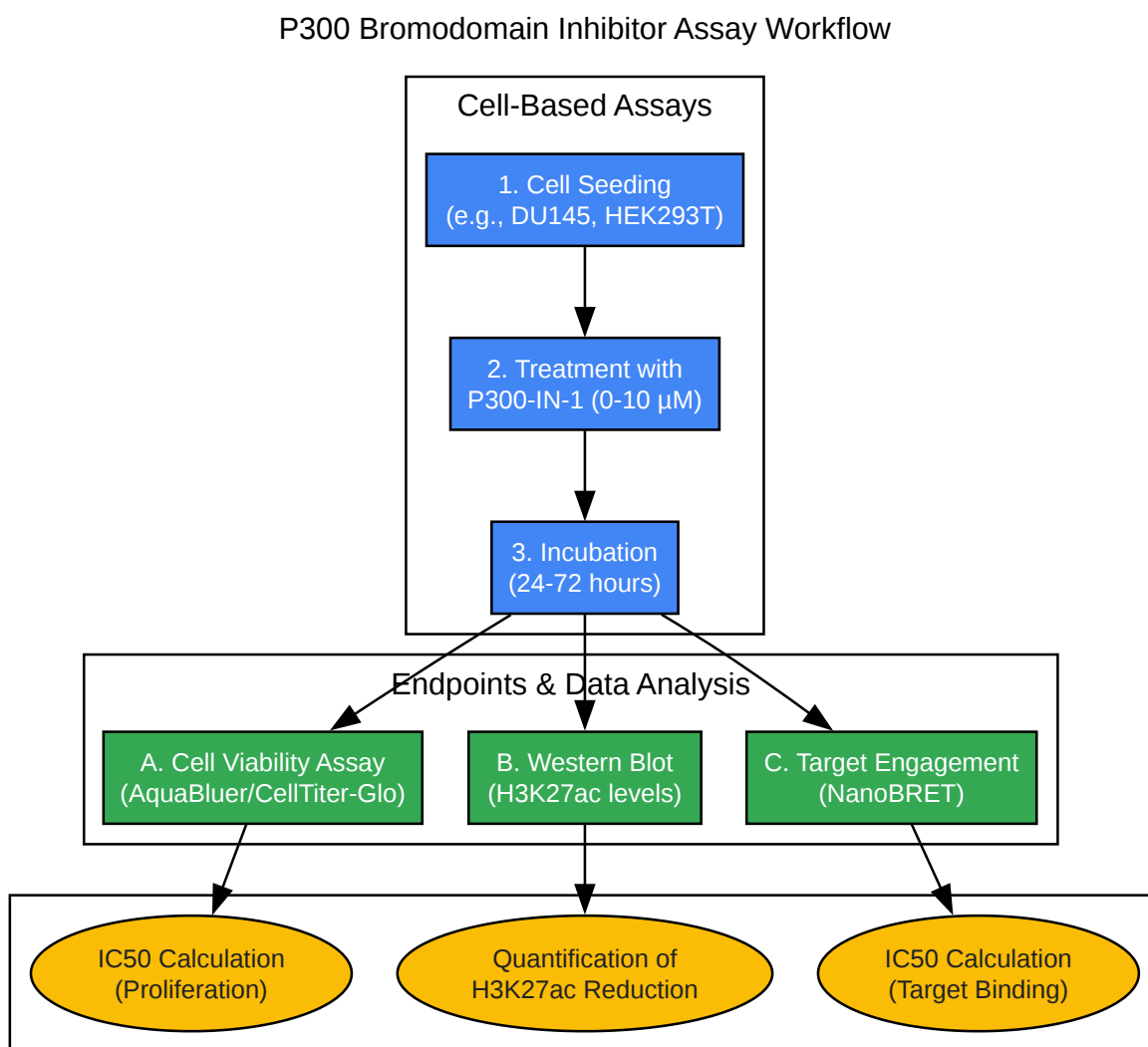
- HEK293 cells
- Expression vectors: p300 bromodomain fused to NanoLuc luciferase and Histone H3 fused to HaloTag
- Transfection reagent
- 96-well white plates
- HaloTag NanoBRET 618 Ligand
- NanoBRET substrate
- Luminescence plate reader with appropriate filters

### Procedure:

- Co-transfect HEK293 cells with the NanoLuc-p300 bromodomain and HaloTag-Histone H3 expression vectors.
- Plate the transfected cells in 96-well plates.
- Add serial dilutions of **P300 bromodomain-IN-1** to the cells.
- Add the HaloTag NanoBRET 618 Ligand to all wells.
- Add the NanoBRET substrate according to the manufacturer's protocol.

- Read the plate on a luminescence reader capable of measuring donor (460 nm) and acceptor (618 nm) emissions simultaneously.
- Calculate the BRET ratio and plot it against the inhibitor concentration to determine the IC<sub>50</sub> for target engagement.

## Experimental Workflow Diagram



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Caption: General workflow for cell-based assays.

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